

Physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate

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Compound of Interest

Compound Name: Ethyl pivaloylacetate

Cat. No.: B092219

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An In-depth Technical Guide on the Physical Properties of Ethyl 4,4-dimethyl-3-oxopentanoate

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the characterization of the compound.

Chemical Identity

- Chemical Name: Ethyl 4,4-dimethyl-3-oxopentanoate
- Synonyms: **Ethyl pivaloylacetate**, 4,4-Dimethyl-3-oxopentanoic acid ethyl ester
- CAS Number: 17094-34-7
- Molecular Formula: $C_9H_{16}O_3$ [\[1\]](#)
- Molecular Weight: 172.22 g/mol [\[1\]](#)
- Chemical Structure:

Quantitative Physical Properties

The physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate are summarized in the table below. These values have been compiled from various chemical databases and supplier specifications.

Property	Value	Conditions
Boiling Point	88-90 °C	at 10 mmHg[2]
198.87 °C	at 760 mmHg (Predicted)[1]	
Density	0.967 g/mL	at 20 °C[2]
0.969 g/cm ³	Not Specified[1]	
Refractive Index (n _D)	1.432	at 20 °C[1]
Flash Point	78 °C	Closed cup[2]
Vapor Pressure	0.352 mmHg	at 25 °C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 4,4-dimethyl-3-oxopentanoate. While a complete, high-resolution dataset from a single source is not readily available in public literature, the following table summarizes expected and reported spectral features.

Spectroscopy	Expected/Reported Features
^1H NMR	Expected signals include a triplet and a quartet for the ethyl group, a singlet for the methylene protons adjacent to the carbonyl groups, and a singlet for the tert-butyl protons.
^{13}C NMR	Expected signals include peaks for the carbonyl carbons (ketone and ester), the tert-butyl carbons, the methylene carbon, and the ethyl group carbons.
Infrared (IR)	Characteristic strong absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functional groups.
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkoxy and other functional groups.

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physical and spectroscopic properties of liquid organic compounds like Ethyl 4,4-dimethyl-3-oxopentanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)

- Small test tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or hot plate)

Procedure:

- A small amount of the liquid sample is placed in the small test tube.
- The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
- The test tube is attached to the thermometer and placed in the Thiele tube or oil bath.
- The apparatus is heated slowly and uniformly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature bath

Procedure:

- The clean, dry pycnometer is weighed empty (m_1).
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and placed in a constant temperature bath to reach thermal equilibrium.
- The pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m_2).
- The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
- The pycnometer filled with the reference liquid is weighed (m_3).
- The density of the sample liquid (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{reference}}$

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Dropper

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index.
- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed, and the light source is adjusted.

- The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
- The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H).
- A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3), and a small amount of a reference standard (e.g., TMS) may be added.
- The solution is placed in an NMR tube, and the spectrum is acquired by pulsing the sample with radiofrequency waves in a strong magnetic field.

Infrared (IR) Spectroscopy:

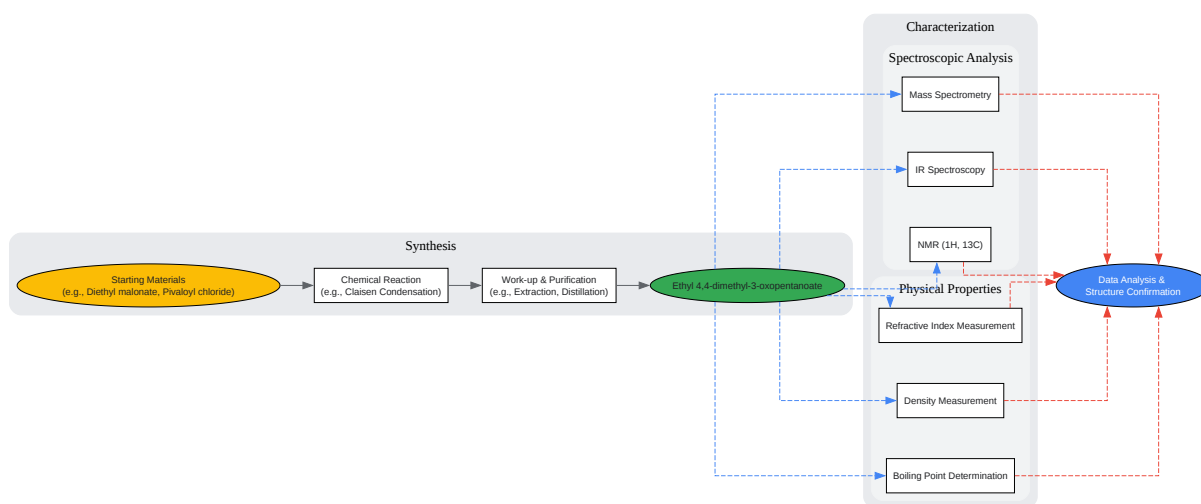
- IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
- The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber.

Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer.
- A small amount of the sample is introduced into the instrument, where it is ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
- The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of Ethyl 4,4-dimethyl-3-oxopentanoate.



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Synthesis and Characterization Workflow

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References

- 1. lookchem.com [lookchem.com]
- 2. Ethyl pivaloylacetate = 97.0 GC 17094-34-7 [sigmaaldrich.com]
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